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Introduction

Buloxibutid, also known as C21, is a first-in-class, orally available, small molecule that acts as
a potent and selective agonist for the Angiotensin Il Type 2 Receptor (AT2R).[1][2] The AT2R is
a key component of the protective arm of the renin-angiotensin system (RAS), and its activation
is associated with anti-inflammatory, anti-fibrotic, and tissue-regenerative effects.[3]
Buloxibutid is currently in clinical development for the treatment of idiopathic pulmonary
fibrosis (IPF), a chronic and progressive lung disease with a high unmet medical need.[4][5]
This technical guide provides a comprehensive overview of the preclinical pharmacology of
Buloxibutid, summarizing key in vitro and in vivo data, detailing experimental methodologies,
and illustrating the underlying signaling pathways.

Core Pharmacological Attributes

Buloxibutid exhibits high affinity and selectivity for the human AT2R, driving a range of
therapeutic effects in preclinical models of fibrosis and inflammation.

Binding Affinity and Selectivity
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Radioligand binding assays have demonstrated that Buloxibutid binds to the human AT2
receptor with high affinity. The equilibrium dissociation constant (Ki) for Buloxibutid at the
AT2R is approximately 0.4 nM. In contrast, its affinity for the Angiotensin Il Type 1 Receptor
(AT1R) is significantly lower, with a Ki value greater than 10 uM. This demonstrates a high
degree of selectivity for the AT2R over the AT1R, which is critical for minimizing off-target
effects associated with AT1R modulation.

Parameter Value Reference

Binding Affinity (Ki) for AT2R 0.4 nM

Binding Affinity (Ki) for AT1R >10 uM

Selectivity (AT1R/AT2R) >25,000-fold Calculated from Ki values

Functional Activity

Functional assays have confirmed that Buloxibutid is a full agonist at the AT2R, exhibiting a
similar efficacy to the endogenous ligand, Angiotensin Il. One of the key downstream effects of
AT2R activation is the release of nitric oxide (NO), a potent vasodilator and anti-inflammatory
molecule. In vitro studies using AT2R-transfected Chinese Hamster Ovary (CHO) cells have
shown that Buloxibutid stimulates NO release in a dose-dependent manner, with
concentrations as low as 10 nM eliciting a significant response.

Assay Cell Type Effect Result Reference
o ] AT2R- Full agonist,
Nitric Oxide (NO) ) o )
transfected CHO  Agonist similar efficacy to
Release ) )
cells Angiotensin I
o _ Human Aortic Dose-dependent
Nitric Oxide (NO) ) ) ) ]
Endothelial Cells  Agonist increase in NO
Release
(HAEC) release

In Vitro Pharmacology

A variety of in vitro models have been utilized to elucidate the cellular mechanisms underlying
the anti-fibrotic effects of Buloxibutid.
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Effects on Human Precision-Cut Lung Slices (PCLuS)

Human PCLuS from IPF patients provide a translational ex vivo model that maintains the
complex microenvironment of the fibrotic lung. In this system, Buloxibutid has been shown to:

o Dose-dependently inhibit the expression of Transforming Growth Factor-beta 1 (TGF-f1) and
collagen, key mediators of fibrosis.

 Increase the expression of surfactant proteins A, B, and C, which are crucial for maintaining
alveolar integrity and function. In one study, a 1 uM concentration of Buloxibutid increased
surfactant protein B and C release by 70% and 120%, respectively.

Effects on Alveolar Epithelial Type 2 Cells (AEC2s)

AEC2s are critical for lung repair and regeneration, and their dysfunction is a hallmark of IPF.
Preclinical studies have demonstrated that Buloxibutid:

e Protects AEC2s from apoptosis (programmed cell death).

o Reduces the expression of transcription factors involved in epithelial-to-mesenchymal
transition (EMT), a process where epithelial cells acquire a mesenchymal phenotype,
contributing to fibrosis.

Effects on Myofibroblast Differentiation

Myofibroblasts are the primary cell type responsible for the excessive deposition of extracellular
matrix in fibrotic tissues. In co-culture models of primary human airway epithelial cells and
myofibroblasts, Buloxibutid dose-dependently inhibited the expression of a-smooth muscle
actin (a-SMA) and N-cadherin, key markers of myofibroblast differentiation.
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In Vitro Model

Key Findings

Reference

Human Precision-Cut Lung
Slices (PCLuS)

Dose-dependent inhibition of
TGF-B1 and collagen.
Increased expression of
surfactant proteins A, B, and
C.

Primary Human Alveolar
Epithelial Type 2 Cells
(AEC2s)

Reduced expression of EMT
transcription factors. Protection

from apoptosis.

Human Airway Epithelial Cell +

Myofibroblast Co-culture

Dose-dependent inhibition of
a-SMA and N-cadherin

expression.

Human Lung Fibroblasts

Potent and dose-dependent
inhibition of PRO-C3 (a
biomarker of fibrotic

progression).

In Vivo Pharmacology

The anti-fibrotic efficacy of Buloxibutid has been confirmed in multiple animal models of

pulmonary fibrosis and related conditions.

Bleomycin-Induced Pulmonary Fibrosis Model

The bleomycin-induced lung injury model is a widely used and well-characterized animal model

of pulmonary fibrosis. In this model, Buloxibutid has been shown to attenuate the

development of fibrosis. While specific quantitative data on the percentage reduction of fibrosis

markers with Buloxibutid treatment is not readily available in the public domain, studies have

demonstrated its anti-fibrotic efficacy in this model.

Sugen-Hypoxia Model of Pulmonary Hypertension

In the Sugen-hypoxia rat model, which recapitulates many features of human pulmonary

hypertension including vascular remodeling and fibrosis, oral administration of Buloxibutid (2

mg/kg and 20 mg/kg, twice daily) from day 21 to day 55 resulted in:
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Improved cardiac output and stroke volume (at 20 mg/kg).

Decreased right ventricular hypertrophy (at 20 mg/kg).

Reduced vessel wall and muscular layer thickness and increased luminal opening in

pulmonary vessels >100 pum (at 2 mg/kg).

Counteracted the increase in pulmonary collagen deposition (at 20 mg/kg).

Animal Model

Route of
Administration

Dose

Key Findings Reference

Bleomycin-
Induced
Pulmonary

Fibrosis (Mouse)

Intraperitoneal

0.03 mg/kg/day

Attenuated lung
fibrosis and
accompanying
pulmonary

hypertension.

Sugen-Hypoxia

Significantly
decreased
vessel wall and

muscular layer

Pulmonary ) ) )
] Oral (twice daily) 2 mg/kg thickness;

Hypertension )
increased

(Rat) . .
luminal opening
in vessels >100
pm.
Improved cardiac
output and stroke
volume;

Sugen-Hypoxia decreased right

Pulmonary ) ] ventricular

] Oral (twice daily) 20 mg/kg

Hypertension hypertrophy;

(Rat) counteracted
pulmonary
collagen
deposition.
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Signaling Pathways

The therapeutic effects of Buloxibutid are mediated through the activation of specific
downstream signaling cascades initiated by the AT2R. A key mechanism of AT2R signaling
involves the activation of phosphatases, which in turn modulate various kinase-driven signaling
pathways. While the complete signaling network is still under investigation, evidence suggests
the involvement of SHP-1 (Src homology region 2 domain-containing phosphatase-1) and
subsequent downstream effects on pro-inflammatory and pro-fibrotic pathways.

Downstream Effects

Vasodilation
> (NO release)

o Phosphatase Activation Anti-fibrotic
Buloxibutid AT2 Receptor o (e.g., SHP-1) Effects

Y

Anti-inflammatory
Effects

Click to download full resolution via product page

Caption: Simplified signaling pathway of Buloxibutid via the AT2 receptor.

Experimental Protocols
Radioligand Binding Assay

This protocol outlines the general steps for determining the binding affinity of a compound to
the AT2R.
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Prepare cell membranes
expressing AT2R

!

Incubate membranes with radiolabeled
ligand and varying concentrations
of Buloxibutid

'

Separate bound and
free radioligand
(e.g., filtration)

Quantify bound radioactivity

Analyze data to determine
Ki value

Click to download full resolution via product page

Caption: Workflow for a radioligand binding assay.

Detailed Steps:

 Membrane Preparation: Homogenize cells or tissues expressing the AT2R in a suitable
buffer and isolate the membrane fraction by differential centrifugation.
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 Incubation: In a multi-well plate, incubate a fixed amount of membrane protein with a
constant concentration of a radiolabeled AT2R ligand (e.g., [125I]Sar1,lle8-Ang Il) and a
range of concentrations of the unlabeled test compound (Buloxibutid).

o Separation: After incubation, rapidly separate the membrane-bound radioligand from the free
radioligand. This is typically achieved by vacuum filtration through glass fiber filters.

e Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

o Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor
concentration. The IC50 (the concentration of competitor that inhibits 50% of specific
binding) is determined by non-linear regression analysis. The Ki is then calculated from the
IC50 using the Cheng-Prusoff equation.

Human Precision-Cut Lung Slices (PCLuS) Assay

This protocol describes the use of PCLUS to evaluate the anti-fibrotic effects of Buloxibutid ex
Vivo.
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Obtain fresh human
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!

Prepare thin slices (200-500 pm)
using a vibratome

!
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concentrations of Buloxibutid

Analyze endpoints (e.g., TGF-1,
collagen, surfactant protein expression)

Click to download full resolution via product page

Caption: Workflow for a human PCLuS assay.

Detailed Steps:

¢ Tissue Procurement: Obtain fresh human lung tissue from IPF patients undergoing lung
transplantation, following appropriate ethical guidelines.
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 Slice Preparation: Inflate the lung tissue with low-melting-point agarose and prepare thin
slices (typically 200-500 pm) using a vibrating microtome (vibratome).

e Culturing: Culture the PCLuUS in a suitable medium that maintains tissue viability.

e Treatment: Treat the slices with different concentrations of Buloxibutid or vehicle control for
a specified period.

« Endpoint Analysis: After treatment, collect the culture supernatants and/or the tissue slices
for analysis of fibrotic markers (e.g., TGF-31, collagen) and markers of AEC2 function (e.qg.,
surfactant proteins) using techniques such as ELISA, Western blotting, or gPCR.

Bleomycin-Induced Pulmonary Fibrosis Model

This protocol provides a general outline for inducing and evaluating pulmonary fibrosis in mice.
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Induce lung fibrosis in mice
via intratracheal instillation
of bleomycin

Administer Buloxibutid or vehicle
(prophylactic or therapeutic regimen)

!

Sacrifice animals at a defined
time point and collect lung tissue
and bronchoalveolar lavage fluid (BALF)

Analyze lung tissue for fibrosis
(e.g., histology, hydroxyproline content)
and BALF for inflammatory cells and cytokines
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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